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molecular formula C8H11N3O2 B8479068 5-Amino-2-(dimethylamino)isonicotinic acid

5-Amino-2-(dimethylamino)isonicotinic acid

Cat. No. B8479068
M. Wt: 181.19 g/mol
InChI Key: PEXVJBCQKQZYOI-UHFFFAOYSA-N
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Patent
US06174889B1

Procedure details

2-(N,N-Dimethylamino)-5-(2,2-dimethylpropionamido)-pyridine-4-carboxylic acid (0.8 g) was treated with 5N HCl at reflux for 5 hours. The mixture was allowed to cool and evaporated to dryness to give the title compound (0.54 g);δH [2H6]DMSO 8.15(1H,s), 7.35(2H,bs), 6.70(1H,s), 3.10(6H,s); m/z (M+1+)182.
Name
2-(N,N-Dimethylamino)-5-(2,2-dimethylpropionamido)-pyridine-4-carboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]([NH:13]C(=O)C(C)(C)C)=[CH:6][N:5]=1)[CH3:3].Cl>>[NH2:13][C:7]1[C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]([N:2]([CH3:1])[CH3:3])=[N:5][CH:6]=1

Inputs

Step One
Name
2-(N,N-Dimethylamino)-5-(2,2-dimethylpropionamido)-pyridine-4-carboxylic acid
Quantity
0.8 g
Type
reactant
Smiles
CN(C)C1=NC=C(C(=C1)C(=O)O)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1)N(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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